molecular formula C26H27N4O6P B12375219 Fgfr1/vegfr2-IN-1

Fgfr1/vegfr2-IN-1

Cat. No.: B12375219
M. Wt: 522.5 g/mol
InChI Key: GVMCTJQLAUPLQR-UHFFFAOYSA-N
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Description

Fgfr1/vegfr2-IN-1 is a dual inhibitor targeting both fibroblast growth factor receptor 1 (FGFR1) and vascular endothelial growth factor receptor 2 (VEGFR2). These receptors are crucial in regulating angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. By inhibiting these receptors, this compound aims to disrupt the angiogenesis process, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fgfr1/vegfr2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a pyrrole[2,1-f][1,2,4]triazine ring, which is then modified with various substituents to enhance its inhibitory activity against VEGFR2.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is then purified using techniques such as crystallization and chromatography to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Fgfr1/vegfr2-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions include various intermediates that are further modified to produce the final compound, this compound. These intermediates often contain functional groups that enhance the compound’s inhibitory activity against VEGFR2 .

Scientific Research Applications

Fgfr1/vegfr2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of FGFR1 and VEGFR2, providing insights into the structure-activity relationships of these receptors.

    Biology: Employed in cellular and molecular biology studies to investigate the role of FGFR1 and VEGFR2 in angiogenesis and tumor growth.

    Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in targeting tumors that rely on angiogenesis for growth and metastasis.

    Industry: Utilized in the development of anti-angiogenic drugs and as a reference compound in drug discovery and development

Mechanism of Action

Fgfr1/vegfr2-IN-1 exerts its effects by binding to the ATP-binding pockets of FGFR1 and VEGFR2, preventing their activation and subsequent signaling. This inhibition disrupts the downstream signaling pathways involved in angiogenesis, such as the PLCγ-PKC, TSAd-Src-PI3K-Akt, SHB-FAK-paxillin, SHB-PI3K-Akt, and NCK-p38-MAPKAPK2/3 pathways. By blocking these pathways, this compound effectively inhibits endothelial cell proliferation, migration, and tube formation, thereby preventing the formation of new blood vessels required for tumor growth .

Comparison with Similar Compounds

Fgfr1/vegfr2-IN-1 is unique in its dual-targeting capability, which sets it apart from other inhibitors that typically target only one receptor. Similar compounds include:

This compound’s dual inhibition of FGFR1 and VEGFR2 provides a broader spectrum of anti-angiogenic activity, making it a valuable compound in cancer therapy research .

Properties

Molecular Formula

C26H27N4O6P

Molecular Weight

522.5 g/mol

IUPAC Name

3-[diethoxyphosphoryl-[[5-(4-nitrophenyl)-2-phenylpyrazol-3-yl]amino]methyl]phenol

InChI

InChI=1S/C26H27N4O6P/c1-3-35-37(34,36-4-2)26(20-9-8-12-23(31)17-20)27-25-18-24(19-13-15-22(16-14-19)30(32)33)28-29(25)21-10-6-5-7-11-21/h5-18,26-27,31H,3-4H2,1-2H3

InChI Key

GVMCTJQLAUPLQR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC(=CC=C1)O)NC2=CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])OCC

Origin of Product

United States

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